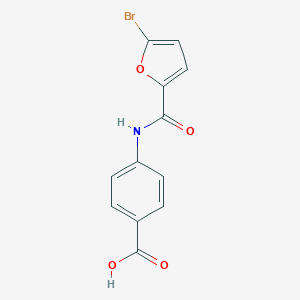

4-(5-Bromofuran-2-amido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(5-bromofuran-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4/c13-10-6-5-9(18-10)11(15)14-8-3-1-7(2-4-8)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIVNDDVYGCWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 4 5 Bromofuran 2 Amido Benzoic Acid and Its Derivatives

Comprehensive Retrosynthetic Dissection of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. The most logical disconnection for 4-(5-bromofuran-2-amido)benzoic acid is at the amide bond, as this is a robust and well-understood functional group to form in the forward synthesis.

This primary disconnection (C-N bond cleavage) yields two key precursors:

5-Bromofuran-2-carboxylic acid : A halogenated heterocyclic carboxylic acid.

4-Aminobenzoic acid (PABA) : A substituted aromatic amine. youtube.com

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A["this compound"] -->|Amide Disconnection (C-N)| B{"5-Bromofuran-2-carboxylic acid +

4-Aminobenzoic acid"};

B --> C["Further Disconnection of Precursors"];

C --> D["5-Bromofuran-2-carboxylic acid → Furan-2-carboxylic acid"];

C --> E["4-Aminobenzoic acid → 4-Nitrobenzoic acid or Toluene"];

Both precursors are readily available or can be synthesized through established chemical pathways. chemicalbook.comsarchemlabs.comsigmaaldrich.com The forward synthesis, therefore, focuses on the efficient coupling of these two building blocks to form the desired amide linkage.

Development and Optimization of Amide Bond Formation Protocols for the Synthesis of this compound

The formation of the amide bond between 5-bromofuran-2-carboxylic acid and 4-aminobenzoic acid is the crucial step in the synthesis. researchgate.net This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.combachem.com

Carbodiimide-mediated coupling is a classic and widely used method for amide bond formation. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. researchgate.netpeptide.comnih.gov The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then susceptible to nucleophilic attack by the amine. youtube.com

To enhance reaction rates and minimize side reactions, such as the formation of N-acylurea byproducts or racemization (if chiral centers were present), additives are often employed. bachem.comnih.gov 1-Hydroxybenzotriazole (HOBt) is a common additive that traps the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions. bachem.comnih.gov

An alternative to carbodiimides is the use of other activating agents to form activated esters. 1,1'-Carbonyldiimidazole (CDI) is an effective reagent that reacts with carboxylic acids to form an acylimidazolide. peptide.comnih.gov This intermediate readily reacts with amines to form the amide bond, releasing imidazole (B134444) as a byproduct. A study detailing the synthesis of the related 3-(furan-2-carboxamido)benzoic acid utilized CDI in THF at elevated temperatures, achieving a 47% yield after purification. nih.gov This protocol could be adapted for the synthesis of the target 4-amido isomer.

Over the past decades, a new generation of coupling reagents, primarily phosphonium (B103445) and aminium/uronium salts, has been developed to overcome the limitations of traditional methods. luxembourg-bio.combachem.com These reagents offer higher yields, faster reaction times, and greater efficacy in coupling sterically hindered or electronically deactivated substrates. luxembourg-bio.com

Key modern reagents include:

Phosphonium Reagents : Such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Aminium/Uronium Reagents : Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). peptide.com

These reagents typically require the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid and facilitate the reaction. bachem.com HATU, for instance, is known for its high reactivity and is particularly effective in preventing epimerization in peptide synthesis, a feature that underscores its efficiency. bachem.com COMU is noted for its high solubility and the need for only one equivalent of base, existing in a more reactive uronium form. peptide.com

Table 1: Comparison of Selected Amide Coupling Reagents

| Reagent | Class | Activating Additive (if separate) | Key Byproducts | Notes |

|---|---|---|---|---|

| DCC | Carbodiimide | HOBt (optional) | Dicyclohexylurea (DCU) | Inexpensive; DCU is often insoluble, aiding removal. luxembourg-bio.compeptide.com |

| EDC | Carbodiimide | HOBt (optional) | Water-soluble urea (B33335) | Byproduct is water-soluble, simplifying workup. researchgate.netnih.gov |

| CDI | Imidazolium | None | Imidazole | Effective for forming activated esters. peptide.comnih.gov |

| HATU | Aminium/Uronium | None | Tetramethylurea, HOAt | Very efficient, low racemization, requires a base. luxembourg-bio.combachem.com |

| PyBOP | Phosphonium | None | Hexamethylphosphoramide (HMPA)-like byproducts | High coupling efficiency, requires a base. bachem.com |

| COMU | Uronium | None | Water-soluble urea derivative | High reactivity and solubility, safer than benzotriazole-based reagents. peptide.com |

To accelerate reaction rates and improve yields, modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly being applied to amide bond formation.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. nih.govnih.gov A study on the synthesis of furan-2-carboxamide derivatives demonstrated the effectiveness of microwave heating in the presence of coupling reagents like EDC. researchgate.net Another report describes a solvent-free, microwave-assisted direct amidation of carboxylic acids and amines using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This green chemistry approach avoids the use of stoichiometric coupling reagents and organic solvents, with reactions proceeding at 160-165 °C for approximately two hours. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for exothermic reactions, and potential for straightforward scaling-up. While a specific flow synthesis protocol for this compound has not been detailed in the literature, the general principles are highly applicable. A flow setup would typically involve pumping streams of the activated carboxylic acid (or the acid and a coupling reagent) and the amine through a heated microreactor or packed-bed reactor to achieve rapid and efficient amide formation. This approach could lead to higher throughput and product consistency compared to batch processing.

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

The target molecule, this compound, is achiral. However, the synthesis of chiral analogues is a relevant area of chemical exploration. Chirality could be introduced by modifying either of the precursors to contain a stereocenter.

Strategies for synthesizing chiral analogues could include:

Use of Chiral Precursors : Coupling 5-bromofuran-2-carboxylic acid with a chiral aminobenzoic acid derivative. Alternatively, a chiral furan-2-carboxylic acid derivative could be synthesized and coupled with 4-aminobenzoic acid.

Asymmetric Synthesis : The development of catalytic asymmetric methods to synthesize chiral furan-based compounds is an active area of research. researchgate.net Organocatalytic or transition-metal-catalyzed reactions could potentially be used to generate chiral furan (B31954) intermediates with high enantioselectivity. researchgate.net

Enantioselective Addition : One reported strategy for creating chiral amides involves the highly enantioselective addition of indole (B1671886) to a sulfonyl amide, catalyzed by bifunctional aminothioureas. nih.gov A similar conceptual approach could be explored for furan-based systems.

The synthesis of these chiral analogues would rely on established amide coupling protocols, with careful selection of conditions to avoid epimerization of the pre-existing stereocenters.

Synthesis of Key Halogenated Furan and Substituted Benzoic Acid Precursors

Synthesis of 5-Bromofuran-2-carboxylic acid: This precursor, also known as 5-bromo-2-furoic acid, is commercially available. sarchemlabs.comsigmaaldrich.com Its synthesis is typically achieved through the electrophilic bromination of furan-2-carboxylic acid. For subsequent amide coupling reactions, it can be converted into a more reactive acyl chloride. The treatment of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) in a solvent like toluene, followed by heating to reflux, yields 5-bromo-2-furancarboxylic acid chloride. prepchem.com

Table 2: Synthetic Methods for Precursors

| Precursor | Starting Material | Key Reagents | Brief Description | Reference(s) |

|---|---|---|---|---|

| 5-Bromofuran-2-carboxylic acid | Furan-2-carboxylic acid | Bromine (Br₂) | Electrophilic aromatic substitution (bromination) of the furan ring. | General Knowledge |

| 5-Bromofuran-2-carboxylic acid chloride | 5-Bromofuran-2-carboxylic acid | Thionyl chloride (SOCl₂) | Conversion of the carboxylic acid to a more reactive acyl chloride. | prepchem.com |

| 4-Aminobenzoic acid | 4-Nitrobenzoic acid | H₂, Raney Nickel | Catalytic hydrogenation to reduce the nitro group to an amine. | chemicalbook.com |

| 4-Aminobenzoic acid | Terephthalic acid monoamide | NaOH, Br₂ | Hofmann rearrangement of the amide to form the amine. | google.com |

Synthesis of 4-Aminobenzoic acid (PABA): PABA is a common industrial chemical. nih.govmdpi.comresearchgate.net Standard laboratory and industrial preparations include:

Reduction of 4-Nitrobenzoic Acid : This is a very common route, where 4-nitrobenzoic acid is reduced to 4-aminobenzoic acid. chemicalbook.com Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is highly effective. chemicalbook.com

Hofmann Rearrangement : An alternative route starts with a derivative of terephthalic acid. For instance, 1,4-benzenedicarboxylic acid monomethyl ester can be converted to the corresponding monoamide, which then undergoes a Hofmann rearrangement to yield PABA. google.com

From Toluene : A multi-step synthesis can begin with toluene, which undergoes nitration to form p-nitrotoluene. youtube.com Subsequent oxidation of the methyl group with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) yields 4-nitrobenzoic acid, which is then reduced to PABA. youtube.com

Derivatization of 5-Bromofuran-2-carboxylic Acid

The primary strategy for synthesizing the title compound involves the activation of the carboxylic acid group of 5-bromofuran-2-carboxylic acid to facilitate its reaction with the amino group of a 4-aminobenzoic acid derivative. This activation is necessary because the direct condensation of a carboxylic acid and an amine is often a difficult and high-temperature process.

Commonly, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride, acyl azide, or anhydride (B1165640). semanticscholar.org The most prevalent laboratory and industrial-scale method involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uknih.gov This acyl chloride is highly electrophilic and reacts readily with amines to form the stable amide bond. Another approach is the use of coupling reagents that form a reactive intermediate in situ. These reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts like (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP). ucl.ac.ukrsc.org

The choice of activating agent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule. For larger-scale synthesis, lower-cost reagents such as thionyl chloride or n-propylphosphonic acid anhydride (T3P) are often preferred over more expensive peptide coupling agents like HATU. ucl.ac.uk

Table 1: Common Activating Agents for Carboxylic Acids in Amide Synthesis

| Activating Agent | Abbreviation | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Highly reactive, generates gaseous byproducts. ucl.ac.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Also highly reactive, byproducts are gaseous. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Urea derivative | Commonly used in peptide synthesis, water-soluble byproduct. ucl.ac.uk |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonamide | High-yielding but generates high molecular weight waste. rsc.org |

Functionalization of 4-Aminobenzoic Acid Derivatives

The second component, 4-aminobenzoic acid (PABA), serves as the nucleophile in the amide bond formation. PABA is a well-known biochemical precursor for folate synthesis in bacteria. mdpi.com Its structure can be modified to influence the properties of the final product. The primary sites for functionalization are the amino group and the carboxylic acid group.

For the synthesis of the title compound, the amino group of PABA acts as the nucleophile. Its reactivity can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring more forceful reaction conditions or more potent activating agents for the carboxylic acid partner. nih.gov

The carboxylic acid moiety of PABA is often protected as an ester (e.g., methyl or ethyl ester) prior to the amidation reaction. This prevents self-polymerization and ensures that the amino group is the sole reactive site for the desired coupling. Following the formation of the amide bond with activated 5-bromofuran-2-carboxylic acid, the ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions to yield the final product. A study on the synthesis of amide derivatives of benzodifuran-2-carboxylic acid utilized various substituted amines in the presence of a base like triethylamine (B128534) to yield the final amide products. nih.gov

Application of Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Diversification (e.g., Suzuki-Miyaura)

The bromine atom on the furan ring of this compound is a key functional handle for extensive scaffold diversification using palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a particularly versatile and widely used method for this purpose. libretexts.orglibretexts.org It involves the reaction of the aryl bromide (the bromofuran scaffold) with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction allows for the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the furan ring, replacing the bromine atom. mdpi.com

The general catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the furan ring to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org

Highly efficient palladium catalysts, often employing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been developed to facilitate these couplings with a wide range of substrates, including bromo-furan derivatives. rsc.orgnih.govnih.gov This methodology provides a powerful route to generate libraries of novel compounds from a common intermediate, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Examples of Scaffold Diversification via Suzuki-Miyaura Coupling

| Boronic Acid Partner | Resulting Substituent at Furan 5-position | Potential Application/Significance |

|---|---|---|

| Phenylboronic acid | Phenyl | Creation of biaryl structures. mdpi.comnih.gov |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of electron-donating groups. mdpi.com |

| Pyridine-3-boronic acid | 3-Pyridyl | Incorporation of N-containing heterocycles for solubility/binding. |

Principles of Green Chemistry and Sustainable Synthesis in the Production of Amide Compounds

The synthesis of amides, a cornerstone reaction in the pharmaceutical and chemical industries, has traditionally relied on methods with poor atom economy and significant waste generation. ucl.ac.ukrsc.org The use of stoichiometric coupling reagents results in high E-factors (mass of waste per mass of product). In response, the development of greener and more sustainable synthetic routes is a major focus of modern chemistry. bohrium.com

The 12 principles of green chemistry provide a framework for designing more environmentally benign processes for synthesizing compounds like this compound. semanticscholar.org Key strategies include:

Catalysis over Stoichiometric Reagents : Replacing stoichiometric activators with catalytic methods significantly reduces waste. ucl.ac.uk Boric acid has emerged as an inexpensive, low-toxicity catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions. semanticscholar.orgorgsyn.org

Use of Greener Solvents : Traditional amide syntheses often use hazardous dipolar aprotic solvents like DMF or chlorinated solvents. ucl.ac.uk Research focuses on using safer alternatives like cyclopentyl methyl ether (CPME) or even water. nih.gov

Biocatalysis : Enzymes, such as lipases, can catalyze amide bond formation with high selectivity under mild conditions. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the direct amidation of carboxylic acids and amines in green solvents, offering high yields and purity without extensive purification. nih.gov

Energy Efficiency : Exploring methods that operate at ambient temperature and pressure, such as photocatalysis or electrosynthesis, can reduce the energy footprint of the synthesis. bohrium.comdst.gov.in Electrosynthesis, in particular, avoids the need for external oxidants or metal catalysts, improving atom economy. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation, where water is the only byproduct, is the ideal in this regard. orgsyn.org

Table 3: Comparison of Amidation Methods based on Green Chemistry Principles

| Method | Key Principle(s) Addressed | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Coupling Reagents (e.g., HATU, EDC) | (None) | High yields, broad scope. ucl.ac.uk | Poor atom economy, high waste, hazardous reagents. ucl.ac.ukrsc.org |

| Boric Acid Catalysis | Catalysis, Waste Prevention | Low cost, low toxicity, often solvent-free. semanticscholar.orgorgsyn.org | May require high temperatures for less reactive substrates. |

| Enzymatic Synthesis (e.g., CALB) | Catalysis, Renewable Feedstocks, Safer Solvents | High selectivity, mild conditions, biodegradable catalyst. nih.gov | Limited substrate scope, potential for enzyme deactivation. |

| Electrosynthesis | Safer Chemistry, Energy Efficiency, Atom Economy | Avoids external oxidants/reagents, in-situ generation of reactive species. rsc.orgbohrium.com | Requires specialized equipment, conductivity issues. |

By applying these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic Techniques

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

High-field NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution.

Detailed Analysis of ¹H and ¹³C NMR Spectral Data

Detailed ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide crucial information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) would indicate the electronic environment of the nuclei, while the coupling constants (J) would reveal connectivity between neighboring atoms.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the furan (B31954) ring, as well as a signal for the amide proton. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The spectrum would display signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the aromatic and furan rings.

Despite the critical importance of this data, specific experimental ¹H and ¹³C NMR spectral data for 4-(5-bromofuran-2-amido)benzoic acid are not available in the reviewed literature.

Application of Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space proximity between protons, providing insights into the three-dimensional conformation of the molecule.

A comprehensive analysis using these 2D NMR techniques would be required for the complete and correct structural elucidation of this compound. However, no published data from such experiments could be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound (C₁₂H₈BrNO₄), the predicted monoisotopic mass is 308.96368 Da. uni.lu HRMS analysis would be expected to provide an experimental mass value that is very close to this theoretical prediction, thereby confirming the molecular formula. Predicted data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, but experimental HRMS data remains to be reported. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C-N and C-O stretching vibrations, as well as aromatic and furan ring vibrations.

Specific experimental IR and Raman spectra for this compound have not been found in the surveyed literature.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Crystal Growth and Preparation Methodologies

To perform X-ray crystallography, single crystals of sufficient quality must first be grown. This would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling crystallization. The specific conditions for the successful growth of single crystals of this compound have not been reported, and consequently, no crystal structure data is available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

As of the latest available data, a detailed analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be provided. An extensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this specific compound.

The determination of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, as well as the elucidation of crystal packing motifs, is contingent upon the availability of experimental crystallographic data. Without information on the compound's crystal system, space group, unit cell dimensions, and atomic coordinates, a scientifically accurate description of its supramolecular assembly is not possible.

Further research involving the synthesis of single crystals of this compound and their analysis via X-ray crystallography would be required to provide the detailed insights intended for this section.

Theoretical and Computational Chemistry Investigations of 4 5 Bromofuran 2 Amido Benzoic Acid

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation would allow for the exploration of the conformational landscape of 4-(5-Bromofuran-2-amido)benzoic acid, revealing the different shapes the molecule can adopt and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding solvation effects . By explicitly including solvent molecules (such as water) in the simulation box, it is possible to study how the solvent influences the conformation and properties of the solute. This is particularly important for the benzoic acid moiety, as its ionization state and hydrogen-bonding capabilities will be heavily influenced by the surrounding solvent.

Molecular Docking and Ligand-Target Interaction Profiling (In Silico Mechanistic Insights)

Given the structural motifs present in this compound, it is plausible that this molecule could interact with biological macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at a molecular level.

In a typical molecular docking workflow, the 3D structure of this compound would be docked into the active site of a chosen protein target. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-protein complex. For instance, studies on furan-containing compounds have successfully used molecular docking to predict their binding modes and affinities with various protein targets bldpharm.com. A hypothetical docking study of this compound against a kinase target might yield the results shown in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase X | -8.5 | Arg123, Asp234, Phe345 |

| Protease Y | -7.2 | Gly56, His78, Ser90 |

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A QSAR study on a series of analogs of this compound would involve the following steps:

Data Set Preparation: A set of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.

For substituted benzoic acids, QSAR studies have successfully correlated properties like toxicity with descriptors such as the partition coefficient (logP) and the energy of the LUMO (ELUMO) bldpharm.com. Similarly, QSAR models for furan (B31954) derivatives have been developed to predict their corrosion inhibition properties.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic signatures, which can be invaluable for the identification and characterization of new compounds. Theoretical calculations can predict various types of spectra, including:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. For benzoic acid, the characteristic broad O-H stretch and the strong C=O stretch are key features in its IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| IR (C=O stretch) | 1705 cm-1 | 1700 cm-1 |

| 1H NMR (Aromatic H) | 7.8 - 8.2 ppm | 7.9 - 8.3 ppm |

| UV-Vis (λmax) | 295 nm | 298 nm |

Structure Activity Relationship Sar Methodologies and Scaffold Diversification Strategies

Rational Design Principles for Modifying the 4-(5-Bromofuran-2-amido)benzoic Acid Core Structure

Rational drug design aims to create modified analogs of a lead compound with improved potency, selectivity, and pharmacokinetic properties. For the this compound core, several key regions can be targeted for modification based on established medicinal chemistry principles.

The Furan (B31954) Ring: The bromine atom at the 5-position is a prime site for modification. It can be replaced with other halogens (Cl, F) to modulate electronic properties and potential halogen bonding interactions. Alternatively, it can serve as a synthetic handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to probe different regions of a target's binding pocket. nih.gov

The Amide Linker: The amide bond is crucial for structural rigidity and often participates in hydrogen bonding with the biological target. Modifications could include N-methylation to remove the hydrogen bond donor capability or altering its geometry, though this can be synthetically challenging and may disrupt the preferred conformation.

The Benzoic Acid Moiety: The carboxylic acid is a key feature, often acting as a hydrogen bond donor/acceptor or forming salt bridges with basic residues like arginine or lysine (B10760008) in a protein active site. The phenyl ring itself offers multiple positions for substitution to enhance binding affinity or alter physical properties like solubility. For instance, introducing groups at the 3-position of the benzoic acid moiety has been shown in other scaffolds to maintain potent inhibitory activities while improving other properties. nih.gov The entire benzoic acid group could also be replaced with bioisosteres—functionally equivalent groups like tetrazoles or hydroxamic acids—to improve metabolic stability or cell permeability.

A structure-based drug design approach, if the target protein structure is known, would involve using this information to guide modifications. researchgate.net For example, if the binding pocket has an unoccupied hydrophobic region near the benzoic acid ring, adding a lipophilic substituent at an appropriate position could significantly increase binding affinity.

Synthetic Strategies for Generating Analog Libraries with Systematic Structural Variations

To explore the SAR of the this compound scaffold, the synthesis of analog libraries with systematic variations is essential. This can be achieved through both traditional and modern synthetic methodologies.

A primary strategy involves parallel amide bond formation. A diverse set of substituted furan-2-carboxylic acids can be coupled with a library of substituted 4-aminobenzoic acids to rapidly generate a large number of final compounds. This approach allows for the exploration of substituents on both aromatic rings simultaneously.

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules, thereby bypassing the need for de novo synthesis of each analog. nih.gov For the benzoic acid portion of the scaffold, methods for the directed C-H activation and amination of benzoic acids allow for the introduction of new functional groups at specific positions, providing rapid access to valuable analogs. nih.gov This strategy is particularly useful for creating matched molecular pairs to fine-tune activity or properties. nih.gov

For diversification at the furan ring, the bromine atom is a versatile handle. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups. Solid-phase synthesis can also be adapted, where the initial benzoic acid or furoic acid fragment is attached to a resin, allowing for streamlined reaction steps and purification to build a library of analogs. nih.gov

Table 1: Exemplary Synthetic Routes for Library Generation

| Starting Material | Key Reaction | Diversity Point | Example Analogs |

| 5-Bromofuroic acid + Library of anilines | Parallel Amide Coupling | Benzoic Acid Ring | 4-(5-Bromofuran-2-amido)-3-chlorobenzoic acid |

| Library of furoic acids + 4-Aminobenzoic acid | Parallel Amide Coupling | Furan Ring | 4-(5-Methylfuran-2-amido)benzoic acid |

| This compound | Suzuki Coupling | Furan Ring (Position 5) | 4-(5-Phenylfuran-2-amido)benzoic acid |

| This compound | Directed C-H Amination | Benzoic Acid Ring | 4-(5-Bromofuran-2-amido)-3-aminobenzoic acid |

Investigation of Positional and Substituent Effects on Molecular Recognition and Interaction Profiles

Understanding how the position and nature of substituents affect molecular interactions is central to SAR. This can be investigated through experimental biophysical techniques and computational modeling.

In Silico and Theoretical Models: Molecular docking simulations can predict the binding pose of this compound and its analogs within a target's active site. These models help visualize key interactions, such as hydrogen bonds involving the amide and carboxylate groups or hydrophobic interactions with the furan and phenyl rings. nih.gov By simulating a series of analogs with varying substituents (e.g., electron-donating vs. electron-withdrawing groups) or different positional isomers, researchers can rationalize observed activity trends and prioritize the synthesis of the most promising compounds. For example, in a related thiazole-benzoic acid series, molecular modeling was used to guide the design of potent inhibitors. nih.gov

Biophysical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide direct evidence of ligand binding and interaction profiles. nih.govlatrobe.edu.au For instance, HSQC NMR titration experiments can measure binding affinities (dissociation constants, Kd) by observing chemical shift perturbations in the target protein upon addition of the ligand. nih.govlatrobe.edu.au X-ray co-crystal structures reveal the precise orientation of the inhibitor in the binding site, confirming predicted interactions and providing invaluable information for further rational design. nih.gov

The collective data from these investigations allow for the construction of a detailed SAR map, as illustrated in the hypothetical table below.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Compound ID | R1 (Furan Position 5) | R2 (Benzoic Acid Position 3) | Target Inhibition IC₅₀ (µM) | Key Predicted Interaction |

| Parent | Br | H | 10.5 | Halogen bond with backbone carbonyl |

| Analog 1 | Phenyl | H | 5.2 | Additional hydrophobic interaction |

| Analog 2 | H | H | 25.8 | Loss of halogen bond |

| Analog 3 | Br | Cl | 2.1 | Enhanced hydrophobic/electronic interaction |

| Analog 4 | Br | OH | 15.3 | Potential steric clash or unfavorable polarity |

Fragment-Based Design and Lead Optimization Methodologies Employing the Furan-Amide-Benzoic Acid Scaffold

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying novel lead compounds. researchgate.net In this approach, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads. The this compound scaffold can be conceptualized within an FBDD framework.

One could imagine identifying a fragment like 5-bromofuroic acid or 4-aminobenzoic acid in an initial screen. The process would then involve "fragment growing" or "fragment linking."

Fragment Growing: Starting with a single bound fragment, such as a benzofuran (B130515) hit, chemists synthetically elaborate the structure to pick up additional interactions in the binding site, progressively increasing affinity. nih.govlatrobe.edu.au For example, if 4-aminobenzoic acid was a hit, one could build off the amino group to explore the vector space leading to the furan moiety.

Fragment Linking: If two different fragments (e.g., a furan derivative and a benzoic acid derivative) were found to bind in adjacent pockets, they could be synthetically linked together to create a single, high-affinity molecule.

Once a lead compound like this compound is established, lead optimization begins. This iterative process involves fine-tuning the structure to improve not just potency but also selectivity, metabolic stability, solubility, and other drug-like properties. For example, if the initial lead suffers from rapid metabolism, sites of metabolic vulnerability (e.g., an unsubstituted aromatic position) would be identified and blocked, for instance by introducing a fluorine atom.

Chemogenomics and Ligand-Based Drug Design Approaches

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods become crucial. nih.gov These approaches leverage the information from a set of known active molecules to infer the necessary structural features for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that correlates the chemical structures of a series of compounds with their biological activity. nih.gov For a library of analogs based on the furan-amide-benzoic acid scaffold, a QSAR model could be built to predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. The underlying principle is that similar molecules should have similar activities. nih.gov

Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to bind to a specific target. By analyzing a set of active analogs of this compound, a pharmacophore model could be generated, defining the relative positions of key features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. This model then serves as a template for designing new molecules with diverse cores that fit the pharmacophoric requirements.

Chemogenomics expands on this by screening a library of compounds against a wide array of biological targets (e.g., a panel of protein kinases). By testing a library derived from the this compound scaffold against many targets, it's possible to identify unexpected activities (polypharmacology) or determine the selectivity profile of the scaffold, potentially repurposing it for new therapeutic indications.

Mechanistic Investigations of Reactions and Molecular Interactions Involving 4 5 Bromofuran 2 Amido Benzoic Acid

Study of Hydrolytic Stability and Degradation Pathways of the Amide Linkage

The amide bond is a key functional group in 4-(5-Bromofuran-2-amido)benzoic acid, and its stability towards hydrolysis is a critical parameter determining the compound's persistence in aqueous environments. Amide hydrolysis can be catalyzed by either acid or base, and generally requires heating. allen.inlibretexts.orgmasterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemistrysteps.com This is typically the rate-determining step for the hydrolysis of secondary amides at moderate pH. uregina.ca The intermediate then collapses, eliminating the amine anion, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org This acid-base reaction drives the equilibrium towards the products, making the reaction irreversible under basic conditions.

Table 1: Representative Kinetic Parameters for Amide Hydrolysis of Analogous Compounds

| Amide Compound | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| N-Benzoyl benzamide | 30% Dioxane-Water, 60-100°C (Acid-catalyzed) | Varies with temperature and catalyst loading | Reported | ekb.eg |

| N-methyl-N-nitroso-p-toluenesulfonamide | Cationic vesicles (Alkaline hydrolysis) | 0.0084 M⁻¹ s⁻¹ | Not specified | acs.org |

| Anilides | Aqueous Ethanol (Alkaline hydrolysis) | Second-order rate constants obtained | Not specified | uregina.ca |

This table presents data for analogous compounds to illustrate the principles of amide hydrolysis due to the absence of specific data for this compound.

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the amide bond, leading to the formation of 5-bromofuran-2-carboxylic acid and 4-aminobenzoic acid.

Exploration of Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring and Benzoic Acid Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Furan is known to be more reactive than benzene (B151609) in such reactions. pearson.com Electrophilic attack, such as bromination, typically occurs preferentially at the 2-position (or 5-position) due to the superior stabilization of the resulting carbocation intermediate by the oxygen atom's lone pair. pearson.com In the case of this compound, the 5-position is already substituted with a bromine atom. The amide group at the 2-position is an activating group, further enhancing the electron density of the furan ring. Therefore, any further electrophilic substitution would likely be directed to the remaining vacant positions, with the exact position influenced by the steric and electronic effects of the existing substituents.

Regarding nucleophilic reactivity, the primary site for nucleophilic attack on the benzoic acid moiety is the carbonyl carbon of the carboxylic acid group, leading to reactions like esterification. The amino group of 4-aminobenzoic acid, from which the amide is derived, can also act as a nucleophile in reactions like diazotization under acidic conditions.

The reactivity of these aromatic systems can be quantitatively described by the Hammett and Taft equations, which correlate reaction rates with substituent constants (σ and σ* respectively). wikipedia.orgdalalinstitute.compharmacy180.comresearchgate.net For electrophilic substitution on substituted furans, Hammett plots can be used to determine the reaction constant (ρ), which indicates the sensitivity of the reaction to the electronic effects of the substituents. libretexts.org

Table 2: General Reactivity of Functional Moieties in this compound

| Moiety | Type of Reactivity | Key Factors | Expected Reactions |

| Furan Ring | Electrophilic Aromatic Substitution | Electron-rich, activating amide group | Halogenation, Nitration, Friedel-Crafts reactions |

| Benzoic Acid Ring | Electrophilic Aromatic Substitution | Deactivated by COOH and amide | Substitution under forcing conditions, directed by both groups |

| Carboxylic Acid | Nucleophilic Acyl Substitution | Electrophilic carbonyl carbon | Esterification, Amidation |

| Amide Linkage | Nucleophilic Acyl Substitution | Electrophilic carbonyl carbon | Hydrolysis (as discussed in 6.1) |

Role of the Bromine Atom in Directed Functionalization and Cross-Coupling Chemistry

The bromine atom at the 5-position of the furan ring is a key functional handle for further molecular elaboration through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. organic-chemistry.orgwikipedia.orgjeeadv.ac.in

The Suzuki-Miyaura coupling involves the reaction of the bromo-substituted furan with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position of the furan ring. The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromofuran and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgjeeadv.ac.in This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. The mechanism is believed to involve a palladium catalytic cycle similar to the Suzuki coupling, along with a copper cycle that generates a copper acetylide intermediate. jeeadv.ac.in

The reactivity of the C-Br bond in these cross-coupling reactions is generally high, making this compound a versatile building block for the synthesis of more complex molecules. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of these reactions.

Table 3: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Alkyl-furan derivative |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | 5-Alkynyl-furan derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | 5-Alkenyl-furan derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | 5-Amino-furan derivative |

Kinetic and Thermodynamic Profiling of Key Synthetic Steps and Transformations

A comprehensive understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound and its subsequent transformations. The primary synthetic route to this compound likely involves the acylation of 4-aminobenzoic acid with 5-bromo-2-furoyl chloride.

The formation of the amide bond is a condensation reaction. rsc.org The kinetics of such acylations can be studied to determine the rate law, rate constants, and activation parameters (e.g., Arrhenius activation energy, Ea). rsc.orgnih.govnih.gov The reaction rate would be influenced by the concentrations of the reactants, the temperature, and the solvent.

Thermodynamically, the formation of the stable amide bond is generally an exothermic process. The Gibbs free energy change (ΔG) for the reaction would determine the position of the equilibrium. The enthalpy (ΔH) and entropy (ΔS) of the reaction could be determined through calorimetric studies or by measuring the temperature dependence of the equilibrium constant. While specific thermodynamic data for the synthesis of this compound is not available, studies on similar amide bond formations provide a basis for understanding the energetic landscape of the reaction. For instance, the formation of an amide hydrogen bond between two formamide (B127407) molecules in an apolar solvent is found to be stable by approximately 8.4 kcal/mol. libretexts.org

Table 4: Conceptual Kinetic and Thermodynamic Parameters for the Synthesis of this compound

| Parameter | Description | Method of Determination (Hypothetical) | Expected Trend/Value |

| Rate Constant (k) | Measure of reaction speed. | Monitoring reactant/product concentration over time (e.g., via spectroscopy). | Dependent on temperature and solvent. |

| Activation Energy (Ea) | Minimum energy required for reaction. | Arrhenius plot (ln(k) vs. 1/T). | Positive value, typical for covalent bond formation. |

| Enthalpy of Reaction (ΔH) | Heat change during the reaction. | Calorimetry. | Negative (exothermic) for stable amide bond formation. |

| Entropy of Reaction (ΔS) | Change in disorder. | Measurement of equilibrium constant at different temperatures. | Likely negative due to the combination of two molecules into one. |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction. | ΔG = ΔH - TΔS. | Negative for a spontaneous reaction. |

This table is conceptual and illustrates the parameters that would be studied in a kinetic and thermodynamic investigation.

Elucidation of Non-Covalent Interactions within Supramolecular Assemblies (if applicable)

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of well-defined supramolecular assemblies in the solid state and in solution.

The carboxylic acid moiety is a strong hydrogen bond donor (-OH) and acceptor (C=O). Carboxylic acids frequently form centrosymmetric dimers through O-H···O hydrogen bonds. semanticscholar.orgrsc.org The amide group also provides a hydrogen bond donor (-NH) and an acceptor (C=O). Intramolecular hydrogen bonding between the amide N-H and the carboxylic acid oxygen is possible, which could influence the conformation of the molecule. Intermolecular N-H···O hydrogen bonds are also expected to play a significant role in the crystal packing. semanticscholar.org

The furan and benzene rings can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. The bromine atom could potentially engage in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site.

While a crystal structure for this compound is not publicly available, studies on structurally related molecules, such as 2-(4-chlorobenzamido)benzoic acid and various 4-aminobenzoic acid salts, reveal the prevalence of hydrogen-bonded networks. ekb.egwikipedia.orglibretexts.orgrsc.org For example, the crystal structure of 2-(4-chlorobenzamido)benzoic acid shows the formation of centrosymmetric dimers via carboxylic acid hydrogen bonds. rsc.org Computational studies on similar systems can also provide valuable insights into the preferred modes of self-assembly and the energetics of the non-covalent interactions. researchgate.net

Table 5: Potential Non-Covalent Interactions in this compound

| Type of Interaction | Participating Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding (O-H···O) | Carboxylic acid groups | Formation of centrosymmetric dimers. |

| Hydrogen Bonding (N-H···O) | Amide group, Carboxylic acid group | Formation of chains or sheets, connecting the dimeric units. |

| π-π Stacking | Furan and Benzene rings | Stabilization of the crystal lattice through aromatic interactions. |

| Halogen Bonding (C-Br···O/N) | Bromine atom, Carbonyl or Amine groups | Directional interactions contributing to the overall packing. |

| Intramolecular Hydrogen Bonding | Amide N-H and Carboxylic acid C=O | Influencing the molecular conformation. |

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like "4-(5-Bromofuran-2-amido)benzoic acid". echemi.com A reverse-phase HPLC (RP-HPLC) method is typically developed and validated to ensure its reliability for routine analysis. ekb.eg

Method Development:

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from potential impurities and degradation products. For "this compound", a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention of the aromatic and amide-containing structure.

The mobile phase composition is critical for achieving optimal separation. A gradient elution is often preferred over isocratic elution to resolve compounds with a range of polarities. ekb.eg A typical mobile phase for analyzing acidic aromatic compounds consists of an aqueous component with a pH modifier and an organic solvent. ekb.eg For "this compound", a mobile phase comprising an acidified aqueous solution (e.g., with formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is suitable.

Detection is commonly performed using a UV detector, as the aromatic rings and conjugated system in "this compound" are expected to exhibit strong UV absorbance. The selection of an appropriate wavelength is crucial for sensitivity and is determined by analyzing the UV spectrum of the compound.

Validation:

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Hypothetical HPLC Method Parameters and Validation Data for this compound

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 90-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Retention Time | ~15.2 min |

| Validation Parameters | |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Unaffected by minor changes in flow rate and temperature |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Byproducts and Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. restek.com While "this compound" itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for detecting volatile byproducts from its synthesis or degradation. Potential volatile impurities could include precursors like brominated furans or related aromatic compounds. nih.gov

Furthermore, derivatization can be employed to convert the non-volatile "this compound" into a more volatile derivative suitable for GC-MS analysis. sigmaaldrich.com A common derivatization strategy for compounds with acidic protons, such as the carboxylic acid group in the target molecule, is silylation. sigmaaldrich.com Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the carboxylic acid to a trimethylsilyl (B98337) ester, increasing its volatility.

Analysis of Volatile Byproducts:

For the analysis of volatile impurities, a headspace or solid-phase microextraction (SPME) technique can be coupled with GC-MS to extract and concentrate the volatile compounds from the sample matrix. restek.comnih.gov The separated compounds are then identified by their mass spectra, which provide a molecular fingerprint.

Analysis of Derivatized Compound:

After derivatization, the resulting silyl (B83357) ester of "this compound" can be injected into the GC-MS system. The chromatographic conditions, such as the temperature program of the GC oven, are optimized to ensure good separation. The mass spectrometer provides structural information for the confirmation of the derivative's identity and can be used for quantification.

Table 2: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition/Value |

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Conditions | |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Capillary Electrophoresis (CE) for Separation and Characterization of Polar Analogs

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. nih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov CE is an excellent tool for separating polar analogs of "this compound" that may be difficult to resolve by HPLC.

The separation in CE is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the analytes is the primary factor governing their separation. For "this compound" and its polar analogs, which are acidic, the analysis is typically performed in a basic buffer to ensure the carboxylic acid groups are deprotonated and the analytes are negatively charged.

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): The simplest form of CE, where separation occurs in a free solution within the capillary.

Micellar Electrokinetic Chromatography (MEKC): Involves the addition of a surfactant to the buffer to form micelles. This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micellar phase. This technique would be particularly useful for separating neutral impurities from the charged "this compound".

The separation of isomeric compounds, such as positional isomers of the bromo or amino-benzoic acid moieties, can often be achieved with high resolution using CE, which can be challenging with HPLC. nih.gov

Table 3: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound and its Polar Analogs

| Parameter | Condition/Value |

| CE System | |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte (BGE) | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | UV at 280 nm |

| Expected Migration Order | Analogs with higher charge-to-mass ratio will migrate faster. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, offer unparalleled selectivity and sensitivity for the analysis of complex mixtures and the detection of trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantitative analysis of organic molecules in complex matrices. nih.gov An HPLC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and the precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. nih.gov

This technique is ideal for determining the presence of "this compound" in biological fluids or environmental samples, and for identifying and quantifying trace-level impurities that may not be detectable by HPLC-UV. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides an additional layer of confirmation in the mass spectrum. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

Similar to LC-MS/MS, GC-MS/MS provides enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. mdpi.com It is particularly useful for the analysis of volatile byproducts or derivatized "this compound" in complex matrices where co-eluting compounds might interfere with the analysis. The MRM mode allows for the selective detection of the target analyte even in the presence of a high chemical background. mdpi.com

Table 4: Hypothetical LC-MS/MS Parameters for Trace Detection of this compound

| Parameter | Condition/Value |

| LC Conditions | As in Table 1 |

| MS Conditions | |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | 308/310 (corresponding to [M-H]⁻ for ⁷⁹Br/⁸¹Br isotopes) |

| Product Ions (m/z) | Hypothetical fragments: e.g., 194/196 (loss of benzoic acid), 121 (benzoate fragment) |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Expected Performance | |

| Limit of Quantitation (LOQ) | pg/mL to ng/mL range |

Exploration of Novel Applications and Future Research Directions

Design of Next-Generation Scaffolds for Diverse Chemical Biology Research

The core structure of 4-(5-Bromofuran-2-amido)benzoic acid is a promising starting point, or scaffold, for developing new molecules with specific biological activities. In chemical biology, a scaffold is a central molecular framework upon which various functional groups can be built to create a library of related compounds. These libraries are then tested for their ability to interact with biological targets like proteins or nucleic acids.

The benzoic acid portion of the molecule is a well-established structural motif in medicinal chemistry. For instance, researchers have used benzoic acid derivatives as scaffolds to develop inhibitors for enzymes like sirtuins, which are implicated in a range of age-related diseases. nih.govnih.gov In one study, 4-dimethylaminobenzoic acid was identified as a weak inhibitor and subsequently used as the foundational scaffold to create more potent and selective derivatives. nih.govnih.gov Similarly, the furan (B31954) ring, particularly a brominated one, is a key component in compounds designed for various therapeutic purposes. Benzofuran (B130515) scaffolds, for example, have been utilized to develop potent inhibitors of Pseudomonas aeruginosa quorum sensing, a cell-to-cell communication system involved in bacterial virulence. nih.gov

The strategy of "scaffold-hopping," where a known active scaffold is replaced with a novel one to improve properties, could be applied using the this compound framework. This approach has been successfully used to generate novel xanthine-based DPP-4 inhibitors from a uracil (B121893) scaffold, resulting in compounds with significantly improved potency. nih.gov By systematically modifying the substituents on both the furan and benzoic acid rings of this compound, it is conceivable to generate extensive libraries of new chemical entities for screening against a multitude of biological targets.

Table 1: Examples of Scaffolds in Biological Research

| Scaffold Base | Target/Application | Research Finding |

|---|---|---|

| Benzoic Acid | Sirtuin (Sir2p) Inhibition | A 4-alkylaminobenzoic acid motif was identified as a key structure for inhibitory activity. nih.govnih.gov |

| Benzofuran | P. aeruginosa Quorum Sensing | A bromobenzofuran derivative, compound 8f, was identified as a promising scaffold for next-generation inhibitors. nih.gov |

| Xanthine (from Uracil) | DPP-4 Inhibition | Scaffold-hopping led to inhibitors with low picomolar potency (IC50 < 1 nM). nih.gov |

Potential for Integration into Advanced Functional Materials (e.g., organic semiconductors, molecular switches, non-biological applications)

Beyond biological applications, the structural features of this compound suggest its potential utility in the field of materials science. The extended π-conjugated system, encompassing the furan and benzene (B151609) rings connected by an amide bridge, is a common characteristic of organic molecules used in advanced functional materials.

Organic Semiconductors: The aromatic and heteroaromatic rings provide pathways for charge transport, a fundamental requirement for semiconductor behavior. The presence of bromine and oxygen atoms can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research could involve synthesizing polymers or oligomers based on this molecular unit to investigate their conductivity and charge mobility.

Molecular Switches: The amide linkage in the molecule could potentially allow for conformational changes in response to external stimuli such as light, pH, or temperature. This raises the possibility of designing molecular switches, where the molecule can be reversibly shifted between two or more stable states with different properties. Such switches are of interest for applications in molecular electronics and smart materials.

While there is currently no specific literature describing the use of this compound in these applications, its constituent parts are found in many well-studied functional organic materials. Future work would involve detailed photophysical and electrochemical characterization of the compound and its derivatives to assess their suitability for these non-biological roles.

Methodological Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of the this compound scaffold, the ability to rapidly synthesize and screen a large number of derivatives is essential. High-throughput synthesis (HTS) techniques, often employing robotic automation and parallel processing, could be adapted for this purpose.

The synthesis of the core molecule itself involves the coupling of a 5-bromofuran derivative with a 4-aminobenzoic acid derivative. This amide bond formation is a robust and well-understood reaction in organic chemistry, making it amenable to parallel synthesis formats. By using a variety of substituted furan and aniline (B41778) building blocks, a large matrix of analogs could be generated. For example, methods for the synthesis of 5-bromo-2-furfural, a potential precursor, have been developed to be facile and high-yielding. asianpubs.org

Once synthesized, these libraries of compounds would be subjected to high-throughput screening (HTS) to identify "hits" against specific biological targets or for desired material properties. For biological targets, this typically involves automated assays that measure enzyme activity or cellular responses. The development of such screening campaigns is crucial for efficiently navigating the vast chemical space made accessible by HTS and identifying promising lead compounds for further development.

Development of Robust and Scalable Manufacturing Processes for Academic and Pre-Clinical Research Batches

As promising derivatives are identified, the need for larger quantities for academic and pre-clinical research necessitates the development of robust and scalable manufacturing processes. While the initial synthesis may be performed on a milligram scale, scaling up to gram or kilogram batches presents significant chemical and engineering challenges, including reaction control, purification, and cost-effectiveness.

The synthesis of related compounds, such as 5-bromo-2-chloro-benzoic acid derivatives used as key intermediates for antidiabetic drugs, offers a roadmap for potential scale-up strategies. researchgate.netwipo.intgoogle.com Industrial processes for these intermediates have been developed using inexpensive starting materials and a sequence of optimized reactions, including nitration, hydrolysis, hydrogenation, bromination, and diazotization, achieving batch sizes of up to 70 kg. researchgate.net

For this compound, a scalable process would require:

Cost-Effective Starting Materials: Sourcing or developing efficient syntheses for the key building blocks, 5-bromo-2-furoic acid and 4-aminobenzoic acid.

Optimized Reaction Conditions: Ensuring high yields and minimizing byproducts for the amide coupling reaction at a larger scale.

Efficient Purification: Developing crystallization or chromatographic methods that are practical for multi-gram or kilogram quantities.

Process Safety: Evaluating the thermal stability and potential hazards associated with each step of the synthesis.

Successfully addressing these factors would be critical to ensuring a reliable supply of the compound for advanced research without being prohibitively expensive. aksci.com

Leveraging Artificial Intelligence and Machine Learning for De Novo Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to accelerating the discovery of new molecules. frontiersin.org AI and machine learning (ML) models can be applied to the this compound scaffold for de novo design—the creation of novel molecular structures from scratch. mdpi.com

Property Prediction: An AI model could be trained to predict the binding affinity of derivatives against a particular protein target, such as a kinase or a receptor. nih.gov This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources.

Generative Models: Using techniques like generative adversarial networks (GANs) or recurrent neural networks (RNNs), a model can generate thousands of novel, synthesizable structures based on the core scaffold, exploring chemical space that a human chemist might not consider. mdpi.comnih.gov

Multi-Parameter Optimization: Drug discovery is a multi-objective challenge. AI can simultaneously optimize a molecule for potency, selectivity, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Bromofuran-2-amido)benzoic acid, and what critical reaction conditions must be controlled?

Methodological Answer: Synthesis typically involves two key steps: (1) preparation of the 5-bromofuran-2-carboxylic acid intermediate and (2) coupling with 4-aminobenzoic acid. For the bromofuran precursor, bromination of furoic acid derivatives (e.g., 5-Bromofuroic acid, CAS 585-70-6) under controlled conditions (e.g., NBS in DMF at 0–5°C) ensures regioselectivity . Amide bond formation can be achieved using coupling agents like EDC/HOBt in anhydrous DMF, with strict moisture control to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- LC-MS : For purity assessment and molecular ion confirmation (e.g., [M+H]+ or [M-H]- peaks) .

- X-ray crystallography : Critical for resolving stereochemistry and confirming the amide linkage. Tools like SHELXL (for refinement) and WinGX (for data processing) are recommended .

- Elemental analysis : Validates stoichiometry, particularly for bromine content .

Q. What are the documented biological activities of bromofuran-containing benzoic acid derivatives?